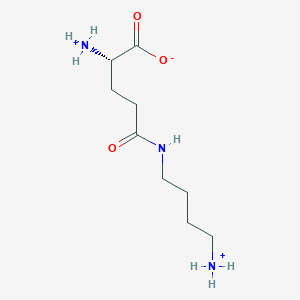

gamma-L-glutamylputrescinium(1+)

説明

Contextualization of γ-Glutamyl Compounds in Biological Systems

γ-glutamyl compounds are a diverse class of molecules characterized by a specific peptide bond. Unlike typical peptide linkages that form at the alpha-carboxyl group of an amino acid, the bond in these compounds involves the gamma-carboxyl group of a glutamate (B1630785) residue. wikipedia.org The most well-known γ-glutamyl compound is glutathione (B108866) (γ-L-glutamyl-L-cysteinyl-glycine), a tripeptide that is abundant in most living organisms, including plants, animals, and bacteria. wikipedia.orgnih.gov Glutathione is a vital antioxidant, protecting cells from damage caused by reactive oxygen species and heavy metals. wikipedia.org

The metabolism of these compounds is largely mediated by γ-glutamyltranspeptidases (GGTs). nih.govfrontiersin.org These enzymes are found in all domains of life and have the crucial function of breaking the γ-glutamyl bond. frontiersin.org GGTs can transfer the released γ-glutamyl group to other molecules, such as amino acids or short peptides, thereby creating new γ-glutamyl compounds. nih.govmdpi.com This process allows for the redistribution of the γ-glutamyl moiety among various biological molecules. mdpi.com In mammals, GGTs are involved in glutathione metabolism and play a role in processes like detoxification and antioxidant defense. nih.gov In bacteria, the physiological roles of GGTs are more varied, as not all prokaryotes synthesize glutathione. frontiersin.org The study of γ-glutamyl compounds, therefore, extends to understanding fundamental cellular processes across different organisms.

Significance of γ-L-glutamylputrescinium(1+) as a Conjugate Acid and Metabolite

γ-L-glutamylputrescinium(1+) is chemically defined as the conjugate acid of γ-L-glutamylputrescine. nih.gov In chemical terms, a conjugate acid is formed when a base accepts a proton (H+). In this case, the γ-L-glutamylputrescine molecule, which contains basic amino groups, can accept a proton to form the positively charged cation, γ-L-glutamylputrescinium(1+).

As a metabolite, γ-L-glutamylputrescinium(1+) and its conjugate base have been identified in various organisms. It is known to be a metabolite in the bacterium Escherichia coli and the protozoan parasite Trypanosoma brucei. nih.gov The presence of this compound in such diverse organisms points to its involvement in specific metabolic pathways. Putrescine, one of its core components, is a polyamine that is essential for cell growth and proliferation. The conjugation of putrescine with γ-glutamate suggests a role in the metabolism or transport of polyamines. The enzymatic machinery responsible for creating and breaking down this compound is a key area of investigation for understanding its precise biological function.

Scope and Objectives of Academic Inquiry on γ-L-glutamylputrescinium(1+)

Academic research on γ-L-glutamylputrescinium(1+) is primarily focused on elucidating its biochemical significance. The main objectives of these scientific investigations include:

Understanding Biosynthesis and Degradation: A primary goal is to identify and characterize the enzymes responsible for the synthesis and breakdown of γ-L-glutamylputrescinium(1+). This involves studying enzymes like γ-glutamyltranspeptidases and other potential synthetases that could form the γ-glutamyl linkage with putrescine. nih.govfrontiersin.org

Elucidating Biological Function: Researchers aim to determine the specific role of this compound within the cell. Given its components, studies explore its potential involvement in polyamine homeostasis, nitrogen metabolism, or as part of a stress response mechanism in organisms like E. coli.

Investigating its Role in Disease: In pathogenic organisms like Trypanosoma brucei, understanding the unique metabolic pathways, including those involving γ-L-glutamylputrescinium(1+), could reveal potential targets for therapeutic intervention. nih.gov

Comparative Metabolomics: By studying the presence and concentration of this metabolite across different species and under various environmental conditions, scientists can gain insights into its evolutionary significance and its contribution to metabolic diversity.

The following table provides a summary of the key chemical properties of γ-L-glutamylputrescine, the conjugate base of γ-L-glutamylputrescinium(1+).

| Property | Value | Source |

| Molecular Formula | C9H19N3O3 | PubChem |

| Molecular Weight | 217.27 g/mol | PubChem |

| IUPAC Name | (2S)-2-amino-5-(4-aminobutylamino)-5-oxopentanoic acid | PubChem |

| Physical Description | Solid | Human Metabolome Database (HMDB) |

| PubChem CID | 20841830 | PubChem |

Structure

3D Structure

特性

分子式 |

C9H20N3O3+ |

|---|---|

分子量 |

218.27 g/mol |

IUPAC名 |

(2S)-2-azaniumyl-5-(4-azaniumylbutylamino)-5-oxopentanoate |

InChI |

InChI=1S/C9H19N3O3/c10-5-1-2-6-12-8(13)4-3-7(11)9(14)15/h7H,1-6,10-11H2,(H,12,13)(H,14,15)/p+1/t7-/m0/s1 |

InChIキー |

WKGTVHGVLRCTCF-ZETCQYMHSA-O |

異性体SMILES |

C(CCNC(=O)CC[C@@H](C(=O)[O-])[NH3+])C[NH3+] |

正規SMILES |

C(CCNC(=O)CCC(C(=O)[O-])[NH3+])C[NH3+] |

製品の起源 |

United States |

Discovery and Natural Occurrence of γ L Glutamylputrescinium 1+

Identification in Prokaryotic Species

The initial discovery and most detailed characterization of γ-L-glutamylputrescine, the precursor to γ-L-glutamylputrescinium(1+), have been in prokaryotes. Bacteria have evolved diverse pathways to utilize polyamines as carbon and nitrogen sources, and γ-glutamylation has emerged as a crucial first step in one such pathway.

Escherichia coli K-12 has been a cornerstone for understanding the metabolic fate of putrescine. This bacterium possesses a novel putrescine utilization pathway, termed the Puu pathway, which involves γ-glutamylated intermediates. nih.govuniprot.org The discovery of this pathway was a significant breakthrough in elucidating an alternative to the direct transamination of putrescine.

The key enzyme in this pathway is glutamate-putrescine ligase, also known as γ-glutamylputrescine synthetase (PuuA). nih.gov This enzyme catalyzes the ATP-dependent ligation of a glutamate (B1630785) molecule to putrescine, forming γ-L-glutamylputrescine. nih.gov Under physiological pH, the terminal amino group of the putrescine moiety is protonated, giving rise to γ-L-glutamylputrescinium(1+).

The Puu pathway in E. coli consists of several sequential enzymatic steps that ultimately convert putrescine into succinate (B1194679), which can then enter central metabolism. nih.govuniprot.org Gene deletion studies have highlighted the critical importance of the Puu pathway, demonstrating that it is more crucial than the pathway without γ-glutamylation for utilizing putrescine as a sole carbon or nitrogen source. nih.gov

Interactive Data Table: Key Enzymes in the E. coli Puu Pathway

| Enzyme | Gene | Function |

| γ-glutamylputrescine synthetase | puuA | Catalyzes the ATP-dependent γ-glutamylation of putrescine. nih.gov |

| γ-glutamylputrescine oxidoreductase | puuB | Oxidizes γ-glutamylputrescine. |

| γ-glutamyl-γ-aminobutyraldehyde dehydrogenase | puuC | Dehydrogenates γ-glutamyl-γ-aminobutyraldehyde. |

| γ-glutamyl-γ-aminobutyrate hydrolase | puuD | Hydrolyzes the γ-glutamyl linkage of γ-glutamyl-γ-aminobutyrate. |

While E. coli has been the primary model, evidence for γ-glutamylation of polyamines exists in other bacterial systems, suggesting a more widespread role for this metabolic strategy.

In Pseudomonas aeruginosa , another gram-negative bacterium, the catabolism of putrescine can also proceed through a γ-glutamylation pathway. asm.org The genome of P. aeruginosa PAO1 contains several homologues of the E. coli PuuA protein, indicating the potential for γ-glutamylputrescine synthesis. asm.org While a conventional transamination pathway is also prominent in this organism, the presence of genes for the γ-glutamylation route suggests its importance under specific physiological conditions. asm.org

Streptomyces coelicolor , a gram-positive soil bacterium, also utilizes a γ-glutamylation pathway for the catabolism of various polyamines, including putrescine. frontiersin.orgnih.govnih.gov This bacterium possesses multiple glutamine synthetase-like enzymes, with GlnA2 and GlnA3 identified as γ-glutamylpolyamine synthetases. nih.govnih.gov These enzymes catalyze the initial step of polyamine degradation by ligating them with glutamate. frontiersin.org GlnA3 has been shown to be involved in the catabolism of putrescine, cadaverine, spermidine, and spermine. uniprot.org The presence of this pathway facilitates the survival of S. coelicolor in environments with high concentrations of potentially toxic polyamines. nih.gov

Interactive Data Table: Bacterial Species with Evidence of γ-Glutamylputrescine Metabolism

| Bacterial Species | Key Enzyme(s) | Pathway |

| Escherichia coli | PuuA (γ-glutamylputrescine synthetase) | Puu pathway for putrescine utilization. nih.govnih.gov |

| Pseudomonas aeruginosa | PuuA homologues | Putative γ-glutamylation pathway for putrescine catabolism. asm.org |

| Streptomyces coelicolor | GlnA2, GlnA3 (γ-glutamylpolyamine synthetases) | Polyamine degradation pathway. frontiersin.orgnih.govuniprot.org |

Occurrence in Eukaryotic Microorganisms

The exploration of γ-L-glutamylputrescinium(1+) and related compounds extends into the eukaryotic domain, where the metabolism of polyamines and γ-glutamyl moieties plays equally vital, though sometimes different, roles.

In the parasitic protozoan Trypanosoma brucei, the causative agent of African trypanosomiasis, polyamine metabolism is a critical therapeutic target. nih.gov The parasite's defense against oxidative stress relies heavily on a unique molecule called trypanothione. nih.govnih.gov Trypanothione is a conjugate of two glutathione (B108866) molecules and one spermidine molecule, N(1),N(8)-bis(glutathionyl)spermidine. nih.gov

The biosynthesis of trypanothione involves the sequential addition of glutathione to spermidine, a process that highlights the importance of γ-glutamyl linkages in this organism. mdpi.com While this central metabolic pathway utilizes spermidine rather than putrescine for conjugation with glutathione, the fundamental biochemical reaction of forming a γ-glutamyl-polyamine bond is present. nih.govnih.gov Although direct evidence for the significant presence of γ-L-glutamylputrescinium(1+) in T. brucei is not prominent in the literature, the enzymatic machinery capable of forming γ-glutamyl-polyamine conjugates is a key component of its metabolism. scilit.comresearchgate.net

The budding yeast, Saccharomyces cerevisiae, is a widely used model organism for studying eukaryotic cell biology. Its metabolism of γ-glutamyl compounds is primarily centered around glutathione (γ-L-glutamyl-L-cysteinyl-glycine). nih.gov While the direct glutamylation of putrescine to form γ-L-glutamylputrescinium(1+) is not a major reported pathway in yeast, the organism is rich in γ-glutamyl metabolites and the enzymes that process them.

The γ-glutamyl cycle is a key pathway in S. cerevisiae for the breakdown and resynthesis of glutathione. researchgate.net This cycle involves the action of γ-glutamyltransferase (GGT), an enzyme that can transfer the γ-glutamyl moiety from glutathione to other amino acids or peptides. nih.govnih.gov This process generates a variety of γ-glutamyl compounds and is crucial for maintaining cellular redox homeostasis and providing precursors for glutathione synthesis. researchgate.netresearchgate.net The presence and activity of GGT underscore the dynamic nature of γ-glutamyl compounds in this eukaryotic microorganism.

Distribution Across Diverse Biological Kingdoms: Evolutionary and Metabolic Implications

The presence of γ-glutamylation of polyamines and other molecules in both prokaryotes and eukaryotes points to an ancient and conserved metabolic strategy. The γ-glutamyl bond serves several important functions. In the context of putrescine catabolism in bacteria, the addition of the glutamate moiety is thought to prevent the spontaneous and toxic cyclization of the aldehyde intermediate formed during putrescine degradation.

From an evolutionary perspective, the enzymes responsible for γ-glutamylation, such as the PuuA in E. coli and the GlnA-like proteins in Streptomyces, share homology with glutamine synthetase. nih.gov This suggests a common evolutionary origin for these ligases, which have diversified to act on a range of substrates.

In eukaryotes, the γ-glutamyl cycle, primarily associated with glutathione metabolism, is essential for antioxidant defense and detoxification. mdpi.comdiff.org The ability to transfer the γ-glutamyl group allows for the salvage of the constituent amino acids of glutathione and the modulation of the intracellular redox environment. nih.govnih.gov

The distribution of γ-glutamyl compounds, from the relatively simple γ-L-glutamylputrescinium(1+) in bacteria to the more complex trypanothione in trypanosomes and the multifaceted glutathione system in other eukaryotes, highlights the versatility of the γ-glutamyl moiety in biological systems. mdpi.com This chemical linkage appears to have been adapted for a variety of purposes, including nutrient utilization, detoxification, and redox regulation, underscoring its fundamental importance in the metabolic toolkit of life.

Biosynthetic Pathways of γ L Glutamylputrescinium 1+

Enzymatic Mechanisms for γ-Glutamyl Bond Formation

The formation of the γ-glutamyl linkage is a key step in the biosynthesis of γ-L-glutamylputrescinium(1+). This type of amide bond is also found in other significant biological molecules, such as glutathione (B108866). The enzymatic mechanisms responsible for creating this bond can be understood by examining related peptide synthesis pathways and identifying the specific enzymes that catalyze the formation of γ-L-glutamylputrescine.

Gamma-glutamyltransferases (GGTs) are enzymes that play a crucial role in the metabolism of glutathione and other γ-glutamyl compounds uniprot.org. They catalyze the transfer of a γ-glutamyl moiety from a donor molecule, such as glutathione, to an acceptor, which can be an amino acid, a peptide, or water uniprot.orgfrontiersin.org. This transpeptidation reaction is a potential mechanism for the synthesis of various γ-glutamyl peptides frontiersin.org.

While GGTs are primarily known for their role in the degradation of extracellular glutathione, their ability to form new γ-glutamyl bonds makes them relevant to the potential synthesis of γ-L-glutamylputrescinium(1+) uniprot.org. The general reaction catalyzed by GGT can be depicted as:

γ-Glutamyl-Donor + Acceptor → γ-Glutamyl-Acceptor + Donor-Remnant

In the context of γ-L-glutamylputrescinium(1+) biosynthesis, a GGT could potentially utilize a γ-glutamyl donor to transfer the γ-glutamyl group to putrescine.

The biosynthesis of glutathione provides a well-characterized model for ATP-dependent γ-glutamyl bond formation. This process involves two sequential enzymatic reactions catalyzed by Glutamate-Cysteine Ligase (GCL) and Glutathione Synthetase (GS).

GCL, also known as γ-glutamylcysteine synthetase, catalyzes the first and rate-limiting step in glutathione synthesis: the formation of γ-glutamylcysteine from L-glutamate and L-cysteine frontiersin.org. This reaction is ATP-dependent frontiersin.org. GS then catalyzes the addition of glycine to the C-terminus of γ-glutamylcysteine, also in an ATP-dependent manner, to form glutathione frontiersin.org.

The mechanism of GCL involves the activation of the γ-carboxyl group of glutamate (B1630785) by ATP to form a γ-glutamylphosphate intermediate, which then reacts with the amino group of cysteine. Enzymes with analogous mechanisms, capable of utilizing putrescine as the amino-group donor instead of cysteine, could be involved in the biosynthesis of γ-L-glutamylputrescinium(1+).

Specific enzymes that directly catalyze the synthesis of γ-L-glutamylputrescine have been identified in bacteria. These enzymes, known as γ-glutamylpolyamine synthetases, belong to the glutamine synthetase-like family of proteins and catalyze the ATP-dependent ligation of L-glutamate with a polyamine, such as putrescine frontiersin.orgnih.gov.

In Streptomyces coelicolor, two such enzymes, GlnA2 and GlnA3, have been characterized. Both are involved in the first step of polyamine catabolism by attaching a γ-glutamyl group to the polyamine nih.gov. GlnA3 has been shown to catalyze the glutamylation of putrescine, producing γ-glutamylputrescine frontiersin.org. Similarly, GlnA2 also functions as a γ-glutamylpolyamine synthetase nih.gov.

In Escherichia coli, the enzyme PuuA, also known as glutamate-putrescine ligase or γ-glutamylputrescine synthetase, catalyzes the γ-glutamylation of putrescine nih.govnih.gov. This is the initial step in a putrescine utilization pathway uniprot.orgnih.gov. The reaction is ATP-dependent and results in the formation of γ-glutamylputrescine nih.govnih.gov.

The reaction catalyzed by these γ-glutamylpolyamine synthetases is as follows:

L-Glutamate + Putrescine + ATP → γ-L-Glutamylputrescine + ADP + Pi

These findings provide direct evidence for a specific enzymatic pathway for the biosynthesis of γ-L-glutamylputrescine.

Precursor Utilization in γ-L-glutamylputrescinium(1+) Synthesis

L-Glutamine and L-Glutamate: L-glutamine and L-glutamate are central molecules in nitrogen metabolism. L-glutamate is synthesized from α-ketoglutarate, an intermediate of the citric acid cycle, and ammonium (B1175870), a reaction catalyzed by glutamate dehydrogenase. L-glutamine is synthesized from L-glutamate and ammonia in an ATP-dependent reaction catalyzed by glutamine synthetase wikipedia.orgmdpi.com. In many metabolic contexts, L-glutamine can be readily converted to L-glutamate by the action of glutaminase researchgate.net.

Putrescine: Putrescine is a diamine that is a key component of polyamine metabolism. It is synthesized from L-arginine or L-ornithine through decarboxylation reactions researchgate.net. In many organisms, ornithine decarboxylase (ODC) directly converts ornithine to putrescine. Alternatively, arginine can be converted to agmatine by arginine decarboxylase (ADC), and agmatine is then further metabolized to putrescine researchgate.net. L-ornithine itself can be derived from L-arginine via the action of arginase.

The efficiency and regulation of γ-L-glutamylputrescinium(1+) biosynthesis are influenced by the substrate specificity of the responsible enzymes. Studies on γ-glutamylpolyamine synthetases have provided insights into their preferences for different substrates.

In Streptomyces coelicolor, GlnA2 and GlnA3 exhibit different substrate specificities. GlnA2 shows a higher specificity for short-chain polyamines like putrescine and cadaverine, whereas GlnA3 has a preference for long-chain polyamines such as spermidine and spermine nih.govuniprot.org. This suggests that GlnA2 may be the primary enzyme for γ-L-glutamylputrescine synthesis in this organism under conditions where putrescine is the predominant polyamine.

For the E. coli enzyme PuuA, kinetic studies have determined the Michaelis-Menten constants (Km) for its substrates. The Km values for L-glutamate, ATP, and putrescine are 2.07 mM, 2.35 mM, and 44.6 mM, respectively nih.gov. The relatively high Km for putrescine suggests that the enzyme functions efficiently when putrescine concentrations are elevated.

The table below summarizes the key enzymes and their substrates in the biosynthesis of γ-L-glutamylputrescine.

| Enzyme | Organism | Substrates | Product |

| GlnA2 | Streptomyces coelicolor | L-Glutamate, Putrescine, ATP | γ-L-Glutamylputrescine, ADP, Pi |

| GlnA3 | Streptomyces coelicolor | L-Glutamate, Putrescine, ATP | γ-L-Glutamylputrescine, ADP, Pi |

| PuuA | Escherichia coli | L-Glutamate, Putrescine, ATP | γ-L-Glutamylputrescine, ADP, Pi |

Regulation of γ-L-glutamylputrescinium(1+) Biosynthesis at the Transcriptional and Translational Levels

The cellular concentration of γ-L-glutamylputrescinium(1+) is tightly controlled through the regulation of the enzymes involved in its synthesis, primarily at the transcriptional and translational levels. This regulation ensures that the production of this polyamine conjugate is aligned with the metabolic needs of the cell.

Transcriptional Regulation:

The transcriptional regulation of γ-L-glutamylputrescinium(1+) biosynthesis is intrinsically linked to the regulation of its precursor, putrescine. In organisms like Escherichia coli, the synthesis of putrescine and its subsequent glutamylation are part of the putrescine utilization (Puu) pathway. The expression of the genes in this pathway is controlled by a transcriptional regulator known as PuuR nih.govnih.gov.

PuuR acts as a repressor of the puu gene cluster, which includes puuA, the gene encoding γ-glutamylputrescine synthetase nih.govnih.gov. In the absence or at low concentrations of putrescine, PuuR binds to the promoter regions of the puu genes, thereby inhibiting their transcription nih.govresearchgate.net. When the intracellular concentration of putrescine increases, putrescine acts as an inducer, binding to PuuR and causing a conformational change that leads to its dissociation from the DNA nih.govresearchgate.net. This derepression allows for the transcription of the puu genes, leading to the synthesis of the enzymes required for putrescine utilization, including γ-glutamylputrescine synthetase.

Key Regulatory Elements in the puu Operon:

| Gene | Encoded Protein | Function in Pathway | Transcriptional Regulation by PuuR |

| puuA | γ-Glutamylputrescine synthetase | Catalyzes the γ-glutamylation of putrescine | Repressed in the absence of putrescine |

| puuR | Transcriptional regulator PuuR | Senses putrescine levels and regulates the puu operon | Autoregulated |

Translational Regulation:

Translational control mechanisms also play a significant role in regulating the biosynthesis of γ-L-glutamylputrescinium(1+), primarily by modulating the synthesis of the enzymes responsible for producing its precursor, putrescine. The key regulated enzymes are ornithine decarboxylase (ODC) and arginine decarboxylase (ADC).

The translation of ODC mRNA is subject to negative feedback regulation by polyamines, including putrescine and spermidine nih.gov. High intracellular levels of these polyamines inhibit the synthesis of the ODC enzyme from its mRNA nih.govnih.gov. This regulation is mediated by structural elements within the 5' untranslated region (5' UTR) of the ODC mRNA nih.gov.

| Enzyme | Regulatory Mechanism | Effector Molecule |

| Ornithine Decarboxylase (ODC) | Translational repression | Putrescine, Spermidine |

| S-adenosylmethionine Decarboxylase (AdoMetDC) | uORF-mediated translational control | Spermidine, Spermine |

De Novo Pathway Elucidation for γ-L-glutamylputrescinium(1+) and its Conjugate Base

The de novo synthesis of γ-L-glutamylputrescinium(1+) originates from fundamental amino acid precursors, arginine and ornithine, which are first converted to putrescine. This putrescine then undergoes a specific enzymatic reaction to form γ-L-glutamylputrescine, the conjugate base of γ-L-glutamylputrescinium(1+).

Step 1: De Novo Biosynthesis of Putrescine

Organisms utilize two primary pathways for the de novo synthesis of putrescine:

Ornithine Decarboxylation Pathway: The most direct route involves the decarboxylation of the amino acid L-ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC) . This is the sole established pathway for de novo putrescine synthesis in mammals nih.govportlandpress.com.

Arginine Decarboxylation Pathway: In this pathway, the amino acid L-arginine is first decarboxylated by arginine decarboxylase (ADC) to produce agmatine. Agmatine is then hydrolyzed by agmatinase to yield putrescine and urea mdpi.comfrontiersin.org. This pathway is prevalent in bacteria and plants.

Step 2: γ-Glutamylation of Putrescine

Once synthesized, putrescine serves as the substrate for the formation of γ-L-glutamylputrescine. This reaction is catalyzed by the enzyme γ-glutamylputrescine synthetase (also known as glutamate-putrescine ligase), encoded by the puuA gene in E. coli nih.gov. This ATP-dependent reaction involves the formation of a γ-glutamyl linkage between the γ-carboxyl group of L-glutamate and one of the primary amino groups of putrescine nih.gov.

The Chemical Reaction:

L-Glutamate + Putrescine + ATP → γ-L-Glutamylputrescine + ADP + Pi

Formation of γ-L-glutamylputrescinium(1+) and its Conjugate Base:

The product of the γ-glutamylputrescine synthetase reaction is γ-L-glutamylputrescine . In a biological system, which is typically aqueous and has a physiological pH, the terminal amino group of the putrescine moiety and the α-amino group of the glutamate moiety can be protonated. This protonated form is γ-L-glutamylputrescinium(1+) . The unprotonated form, γ-L-glutamylputrescine, is therefore its conjugate base. The equilibrium between the protonated and unprotonated forms is dependent on the pH of the surrounding environment.

Summary of the De Novo Biosynthetic Pathway:

| Precursor(s) | Intermediate(s) | Final Product(s) | Key Enzyme(s) |

| L-Arginine | Agmatine, Putrescine | γ-L-Glutamylputrescine / γ-L-glutamylputrescinium(1+) | Arginine decarboxylase, Agmatinase, γ-Glutamylputrescine synthetase |

| L-Ornithine | Putrescine | γ-L-Glutamylputrescine / γ-L-glutamylputrescinium(1+) | Ornithine decarboxylase, γ-Glutamylputrescine synthetase |

Catabolic and Metabolic Fate of γ L Glutamylputrescinium 1+

Enzymatic Degradation of γ-L-glutamylputrescinium(1+) and its Conjugate Base

The catabolism of γ-L-glutamylputrescinium(1+) and its conjugate base, γ-L-glutamylputrescine, is initiated by a series of enzymatic reactions that modify and ultimately cleave the molecule. This pathway, known as the Puu pathway in E. coli, involves several key enzymes that act in a sequential manner.

The hydrolysis of the γ-amide bond is a critical step in the degradation of γ-glutamylated compounds. rsc.org In the context of the catabolism of γ-L-glutamylputrescinium(1+), the cleavage of this bond occurs after a series of modifications to the putrescine moiety of the molecule. This ensures that the glutamylated intermediates are processed in a controlled manner. The final hydrolytic step releases glutamate (B1630785) and γ-aminobutyrate (GABA). nih.govebi.ac.uk This hydrolysis is catalyzed by a specific hydrolase enzyme, PuuD, which recognizes the γ-glutamyl linkage in γ-glutamyl-γ-aminobutyrate. nih.gov

The enzymatic cleavage of the γ-amide bond is a crucial step that liberates glutamate, which can be reutilized by the cell, and GABA, which proceeds further down the catabolic pathway. nih.gov This targeted hydrolysis prevents the premature release of intermediates and ensures the efficient conversion of the initial substrate.

The enzymatic degradation of γ-L-glutamylputrescine is carried out by a series of enzymes encoded by the puu gene cluster in E. coli. The key enzymes involved in the sequential breakdown are PuuB, PuuC, and PuuD. ebi.ac.ukurbanpro.com

γ-Glutamylputrescine Oxidase (PuuB): The first step in the degradation of γ-L-glutamylputrescine is an oxidation reaction catalyzed by PuuB. ebi.ac.uk This enzyme acts on the primary amine group of the putrescine moiety that is not involved in the γ-amide linkage. This oxidation converts γ-L-glutamylputrescine into γ-glutamyl-γ-aminobutyraldehyde. urbanpro.com

γ-Glutamyl-γ-aminobutyraldehyde Dehydrogenase (PuuC): The aldehyde produced by PuuB is then a substrate for PuuC, an NAD+-dependent aldehyde dehydrogenase. uniprot.orgresearchgate.net PuuC catalyzes the dehydrogenation of γ-glutamyl-γ-aminobutyraldehyde to form γ-glutamyl-γ-aminobutyrate (γ-Glu-GABA). ebi.ac.ukurbanpro.com

γ-Glutamyl-γ-aminobutyrate Hydrolase (PuuD): The final step in the breakdown of the glutamylated intermediate is the hydrolysis of the γ-amide bond in γ-Glu-GABA, a reaction catalyzed by PuuD. nih.gov This enzyme is a hydrolase that specifically cleaves the γ-glutamyl linkage, releasing L-glutamate and GABA. nih.govebi.ac.uk PuuD has an optimal pH of 8.5-9.0 and is believed to exist as a homodimer. nih.gov

The sequential action of these enzymes ensures the complete and efficient degradation of γ-L-glutamylputrescine.

Downstream Metabolites and Their Subsequent Metabolic Routes

The enzymatic degradation of γ-L-glutamylputrescinium(1+) yields several key downstream metabolites that are further processed and integrated into the cell's central metabolism.

The primary downstream metabolites are:

γ-Glutamyl-γ-aminobutyraldehyde: The initial product of PuuB action. urbanpro.com

γ-Glutamyl-γ-aminobutyrate (γ-Glu-GABA): Formed from the dehydrogenation of γ-glutamyl-γ-aminobutyraldehyde by PuuC. urbanpro.com

L-Glutamate: Released upon the hydrolysis of γ-Glu-GABA by PuuD. nih.gov

γ-Aminobutyrate (GABA): The other product of PuuD-catalyzed hydrolysis. nih.gov

The subsequent metabolic route for GABA involves its conversion to succinate (B1194679) semialdehyde. This reaction is catalyzed by a GABA aminotransferase, an enzyme that transfers the amino group from GABA to an α-keto acid. ebi.ac.uk In E. coli, two enzymes, GabT and PuuE, can perform this function. nih.gov The resulting succinate semialdehyde is then oxidized to succinate by a dehydrogenase. ebi.ac.uk

Integration of γ-L-glutamylputrescinium(1+) Catabolism into Central Metabolic Networks

The catabolism of γ-L-glutamylputrescinium(1+) is directly linked to central metabolic networks through its final breakdown products. The L-glutamate released can be utilized in various metabolic processes, including amino acid synthesis and nitrogen metabolism.

The most significant integration point is the conversion of GABA to succinate. ebi.ac.uk Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle , a central hub of cellular metabolism for energy production and the generation of biosynthetic precursors. frontiersin.org By feeding into the TCA cycle, the carbon skeleton of putrescine, via γ-L-glutamylputrescinium(1+) and GABA, can be completely oxidized to CO2, generating reducing equivalents (NADH and FADH2) that drive ATP synthesis through oxidative phosphorylation. This metabolic link underscores the role of the γ-L-glutamylputrescinium(1+) catabolic pathway in converting a polyamine into a source of cellular energy and carbon.

Biological Roles and Physiological Significance of γ L Glutamylputrescinium 1+

Function as a Bacterial Metabolite

γ-L-glutamylputrescinium(1+) is recognized as a metabolite in various bacteria, playing a role in their fundamental metabolic processes. In the well-studied bacterium Escherichia coli (strain K12, MG1655), γ-L-glutamylputrescine, the conjugate base of γ-L-glutamylputrescinium(1+), has been identified as a constituent of its metabolome. nih.gov Its presence suggests a defined role within the intricate network of biochemical reactions that sustain E. coli's growth and survival.

Furthermore, research on the soil-dwelling bacterium Streptomyces coelicolor has shed light on the metabolic pathway involving the gamma-glutamylation of polyamines. This organism utilizes a gamma-glutamylation pathway for the catabolism of polyamines, and this process is crucial for its ability to use polyamines as a nitrogen source. nih.gov The initial step of this pathway is catalyzed by γ-glutamylpolyamine synthetases, which ligate glutamate (B1630785) with polyamines like putrescine, forming γ-L-glutamylputrescinium(1+). nih.gov This metabolic capability is not only important for nitrogen metabolism but also for detoxifying high concentrations of polyamines, which can be harmful to the cells. nih.gov

Beyond bacteria, γ-L-glutamylputrescine has also been reported in the protozoan parasite Trypanosoma brucei, indicating that the metabolic pathways involving this compound may be more widespread in the microbial world than currently known. nih.gov

Potential Involvement in Osmotic Stress Response and Adaptation

Microorganisms have evolved sophisticated mechanisms to cope with fluctuations in external osmolarity. One common strategy is the accumulation of compatible solutes, which helps to maintain turgor pressure without interfering with cellular processes. While direct evidence for γ-L-glutamylputrescinium(1+) as a primary osmolyte is still emerging, its biochemical nature and the context of its synthesis strongly suggest a potential role in osmotic stress response.

In bacteria such as Corynebacterium glutamicum, a microorganism known for its robust adaptation to osmotic stress, the response involves significant metabolic redistributions. nih.gov These changes often lead to the synthesis and accumulation of various compatible solutes. The synthesis of γ-L-glutamylputrescinium(1+) from glutamate and putrescine, both of which are central molecules in cellular metabolism, positions it as a potential candidate for such a role.

Role in Polyamine Metabolism and Interconnections

γ-L-glutamylputrescinium(1+) is intrinsically linked to polyamine metabolism, serving as a key intermediate in the catabolism of these essential molecules in certain bacteria. Polyamines, such as putrescine, are crucial for various cellular functions, including cell growth, differentiation, and the biosynthesis of macromolecules. However, their intracellular concentrations must be tightly regulated to avoid toxicity. nih.gov

In Streptomyces coelicolor, the gamma-glutamylation pathway represents a primary route for polyamine degradation. nih.gov This pathway is initiated by the enzyme γ-glutamylpolyamine synthetase, which catalyzes the ATP-dependent ligation of L-glutamate to a polyamine, such as putrescine, to form γ-L-glutamylputrescinium(1+). nih.gov This initial step is critical for preparing the polyamine for further degradation, which can ultimately lead to the generation of compounds like glutarate and succinate (B1194679) that can enter the tricarboxylic acid (TCA) cycle. nih.gov The existence of this pathway highlights a sophisticated mechanism for not only detoxifying excess polyamines but also for channeling their carbon and nitrogen into central metabolism. nih.gov

The regulation of polyamine levels is critical, and increased concentrations of putrescine have been observed in various models of cellular stress. nih.gov The catabolism of putrescine via the gamma-glutamylation pathway to form γ-L-glutamylputrescinium(1+) is therefore a vital component of maintaining polyamine homeostasis.

Contribution to Cellular Redox Homeostasis and Antioxidant Defense Mechanisms (in relation to glutathione (B108866) metabolism)

Cellular redox homeostasis is maintained by a complex network of antioxidant systems, with glutathione (γ-L-glutamyl-L-cysteinyl-glycine) being a central player. nih.gov Glutathione is the most abundant low-molecular-weight thiol in many cells and is crucial for protecting against oxidative damage. nih.gov The synthesis and degradation of glutathione are tightly regulated processes.

The structural similarity between γ-L-glutamylputrescinium(1+) and glutathione, specifically the presence of the γ-glutamyl moiety, suggests a potential interplay with glutathione metabolism. The enzyme γ-glutamyl transpeptidase (GGT) is a key enzyme in the extracellular catabolism of glutathione, where it transfers the γ-glutamyl group to other amino acids or peptides. nih.govnih.gov This process is vital for the recovery of cysteine, which is a rate-limiting precursor for intracellular glutathione synthesis. nih.gov

It is conceivable that γ-L-glutamylputrescinium(1+) could interact with GGT, either as a substrate or an inhibitor, thereby influencing glutathione homeostasis. The expression of GGT itself is often upregulated in response to oxidative stress, highlighting its importance in the antioxidant defense system. nih.gov While direct studies on the interaction between γ-L-glutamylputrescinium(1+) and GGT are limited, the shared γ-glutamyl group points towards a potential connection in the broader context of cellular redox regulation and antioxidant defense. The balance of thiols is critical, and disruptions in glutathione metabolism can lead to oxidative stress, which is implicated in numerous pathological conditions. nih.govnih.gov

Signaling Functions and Regulatory Roles of γ-L-glutamylputrescinium(1+) within Cellular Systems

The role of small molecules as signaling agents in cellular regulation is a well-established paradigm. While the direct signaling functions of γ-L-glutamylputrescinium(1+) are yet to be fully elucidated, its metabolic context provides clues to its potential regulatory roles.

In plants, gamma-aminobutyric acid (GABA), a four-carbon non-protein amino acid, acts as a signaling molecule in response to various stresses. mdpi.com GABA can modulate ion channels and act as a bridge between carbon and nitrogen metabolism. mdpi.com Given that γ-L-glutamylputrescinium(1+) is also a derivative of key metabolites, it is plausible that it could exert signaling functions in bacteria.

In bacteria like Streptomyces, second messengers such as cyclic di-AMP (c-di-AMP) play a crucial role in responding to environmental cues, including osmotic stress. nih.gov These signaling networks often intersect with metabolic pathways. The production of γ-L-glutamylputrescinium(1+) as part of the polyamine catabolic pathway could potentially be integrated into these broader regulatory networks, allowing the cell to coordinate its metabolic state with environmental conditions. The enzymes involved in its synthesis, such as γ-glutamylpolyamine synthetase, could be subject to regulation by these signaling systems, thereby controlling the flux through the pathway and the intracellular concentration of γ-L-glutamylputrescinium(1+).

Further research is needed to uncover the specific signaling pathways in which γ-L-glutamylputrescinium(1+) may be involved and to identify its potential downstream targets and regulatory effects.

Genetic and Molecular Basis of γ L Glutamylputrescinium 1+ Metabolism

Transcriptional Regulation of Gene Expression in γ-L-glutamylputrescinium(1+) Pathways

The expression of the puu genes is tightly controlled to ensure that the catabolism of putrescine occurs only when necessary. In E. coli, the primary regulator of the Puu pathway is the PuuR protein, a transcriptional repressor encoded by the puuR gene. nih.gov

PuuR possesses a helix-turn-helix DNA-binding motif, which is characteristic of transcriptional regulators. nih.gov It functions by binding to the promoter regions of the puuA and puuD genes, thereby inhibiting their transcription. nih.gov This repression occurs when intracellular levels of putrescine are low.

When the concentration of putrescine increases, it acts as an inducer by binding to PuuR. This binding event causes a conformational change in the PuuR protein, leading to its dissociation from the DNA. nih.gov The release of the repressor allows for the transcription of the puu genes to proceed, initiating the synthesis of the enzymes required for γ-L-glutamylputrescinium(1+) metabolism. This regulatory mechanism allows the cell to respond efficiently to the availability of putrescine as a nutrient source.

The expression of puuD is also reportedly induced by the presence of O2 and repressed by the end-products of the pathway, succinate (B1194679) and ammonium (B1175870) chloride, suggesting a multi-layered regulatory control.

Proteomic Analysis of Enzymes Associated with γ-L-glutamylputrescinium(1+) Metabolism

Proteomic studies provide valuable insights into the abundance, modifications, and interactions of proteins within a cell. While comprehensive proteomic analyses specifically targeting the entire γ-L-glutamylputrescinium(1+) metabolic pathway are not extensively documented, research on individual enzymes and related processes has shed light on their characteristics.

The enzymes of the Puu pathway, including PuuA, PuuB, PuuC, and PuuD, have been purified and characterized, confirming their roles in the catabolism of putrescine. For instance, the molecular weight and subunit composition of PuuA have been determined, revealing its dodecameric structure similar to glutamine synthetase. nih.gov

Proteomic approaches have also been employed to study the broader effects of putrescine levels on the cellular proteome. For example, in the protozoan parasite Trichomonas vaginalis, depletion of putrescine led to changes in the abundance of proteins involved in various biological processes, including metabolism and redox homeostasis. While not directly measuring the enzymes of the γ-L-glutamylputrescinium(1+) pathway, these studies highlight the interconnectedness of putrescine metabolism with other cellular functions.

Future proteomic investigations focusing on the dynamic changes in the levels and post-translational modifications of the Puu pathway enzymes in response to varying putrescine concentrations will be crucial for a more complete understanding of the regulation of γ-L-glutamylputrescinium(1+) metabolism.

Genetic Perturbation Studies: Gene Knockout and Overexpression for Pathway Validation

Genetic perturbation techniques, such as gene knockout and overexpression, are powerful tools for validating the function of genes and pathways.

Gene Knockout Studies:

In E. coli, the systematic deletion of genes in the puu cluster has been instrumental in elucidating the physiological role of the γ-L-glutamylputrescinium(1+) pathway.

puuA knockout: Deletion of the puuA gene, which encodes the enzyme responsible for the synthesis of γ-L-glutamylputrescinium(1+), renders E. coli unable to utilize putrescine as a sole source of carbon or nitrogen. nih.gov This finding underscores the critical role of the γ-glutamylation step in putrescine catabolism.

puuD knockout: Strains lacking a functional puuD gene accumulate γ-glutamyl-γ-aminobutyrate and are also unable to grow on putrescine as the sole nitrogen source. This demonstrates the essential function of PuuD in the later stages of the pathway.

puuR knockout: Deletion of the puuR gene, the transcriptional repressor, leads to the constitutive expression of the puu operon, even in the absence of high levels of putrescine. nih.gov

These knockout studies have provided definitive evidence for the roles of the individual genes within the Puu pathway and have established its importance in putrescine metabolism in E. coli.

Overexpression Studies:

While less documented than knockout studies for this specific pathway, overexpression of key enzymes can also provide valuable information. For instance, the overexpression of a mouse ornithine decarboxylase gene in poplar cells, which leads to increased putrescine biosynthesis, has been shown to concomitantly increase the rate of putrescine catabolism. While this study does not directly involve γ-L-glutamylputrescinium(1+), it illustrates the principle that upregulating a biosynthetic pathway can drive the flux through a corresponding catabolic pathway.

Overexpression of the transcriptional regulator PuuR has been used in the development of putrescine-specific biosensors. By engineering strains to overexpress PuuR, researchers can fine-tune the cellular response to putrescine, demonstrating the potential for manipulating this pathway for biotechnological applications.

| Genetic Perturbation | Organism | Key Finding |

| puuA knockout | Escherichia coli | Inability to utilize putrescine as a sole carbon or nitrogen source. nih.gov |

| puuD knockout | Escherichia coli | Accumulation of γ-glutamyl-γ-aminobutyrate; inability to grow on putrescine. |

| puuR knockout | Escherichia coli | Constitutive expression of the puu operon. nih.gov |

| Ornithine decarboxylase overexpression | Poplar cells | Increased putrescine biosynthesis and catabolism. |

Advanced Analytical Approaches for γ L Glutamylputrescinium 1+ Research

Chromatographic Methods for Separation and Quantification in Complex Biological Matrices

Chromatographic techniques are fundamental for the separation and quantification of γ-L-glutamylputrescinium(1+) from intricate biological matrices such as tissue homogenates, cell lysates, and physiological fluids. High-performance liquid chromatography (HPLC) is a cornerstone in this area, often coupled with sensitive detection methods.

A sensitive and rapid HPLC method has been established for the determination of various γ-glutamylpolyamines, which is applicable to γ-L-glutamylputrescinium(1+). nih.gov This approach typically involves pre-column derivatization to enhance the chromatographic properties and detectability of the analyte. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine groups of γ-L-glutamylputrescinium(1+) to form a fluorescent adduct. nih.gov The separation is then achieved using reversed-phase HPLC with a gradient elution, which allows for the effective resolution of the derivatized compound from other matrix components without the need for a separate desalting step. nih.gov Fluorimetric detection provides high sensitivity, with detection limits often in the picomole range. nih.gov

Key Features of a Typical HPLC Method:

Pre-column Derivatization: Use of agents like o-phthalaldehyde (OPA) to create fluorescent derivatives.

Separation: Linear-gradient reversed-phase HPLC.

Detection: Fluorimetric detection for high sensitivity.

The utility of such methods has been demonstrated in the analysis of epidermal cell envelopes, showcasing their effectiveness in complex biological samples. nih.gov

Below is an interactive table summarizing typical parameters for the HPLC analysis of γ-glutamylpolyamines.

| Parameter | Description | Typical Value/Condition |

| Column | Reversed-phase C18 | 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | Aqueous buffer (e.g., sodium acetate) | pH 6.5-7.5 |

| Mobile Phase B | Organic solvent (e.g., acetonitrile, methanol) | --- |

| Gradient | Linear gradient from low to high %B | e.g., 5% to 95% B over 30 min |

| Flow Rate | --- | 1.0 mL/min |

| Derivatizing Agent | o-phthalaldehyde (OPA) | --- |

| Detection | Fluorescence | Excitation: ~340 nm, Emission: ~450 nm |

| Detection Limit | --- | 10-200 pmol per mg of protein nih.gov |

Mass Spectrometry-Based Metabolomic Profiling and Isotopic Tracing for Pathway Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the untargeted and targeted analysis of metabolites, including γ-L-glutamylputrescinium(1+). This technique offers high sensitivity and selectivity, enabling the identification and quantification of the compound even at low concentrations in complex biological mixtures. nih.gov

In metabolomic profiling studies, LC-MS can be used to generate a comprehensive snapshot of all detectable metabolites in a sample. By comparing the metabolic profiles of cells or tissues under different conditions, researchers can identify changes in the levels of γ-L-glutamylputrescinium(1+) and correlate them with specific physiological or pathological states. For targeted analysis, a quantitative method can be developed using authentic standards of γ-L-glutamylputrescinium(1+) to establish a calibration curve for accurate quantification. nih.gov

Isotopic tracing, in conjunction with LC-MS, is an invaluable technique for elucidating the metabolic pathways leading to the synthesis and degradation of γ-L-glutamylputrescinium(1+). This involves feeding cells or organisms with precursors (e.g., glutamine, putrescine) that are labeled with stable isotopes, such as ¹³C or ¹⁵N. By tracking the incorporation of these isotopes into γ-L-glutamylputrescinium(1+) and other related metabolites over time, the metabolic fluxes through the pathway can be determined.

A study on the quantitative analysis of 21 different γ-glutamylpeptides using LC-MS demonstrates the feasibility of this approach for related compounds. nih.gov This methodology can be directly applied to the study of γ-L-glutamylputrescinium(1+). nih.gov

The table below outlines a general workflow for an LC-MS-based metabolomic study of γ-L-glutamylputrescinium(1+).

| Step | Description |

| 1. Sample Preparation | Extraction of metabolites from biological samples (e.g., cell culture, tissue). |

| 2. LC Separation | Separation of metabolites using a suitable LC column and gradient. |

| 3. MS Detection | Ionization of metabolites (e.g., using electrospray ionization) and mass analysis. |

| 4. Data Analysis | Identification of γ-L-glutamylputrescinium(1+) based on its mass-to-charge ratio and retention time, followed by quantification. |

| 5. Isotopic Tracing (Optional) | Use of stable isotope-labeled precursors to trace metabolic pathways. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Flux Studies and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique that can provide detailed structural information about molecules and monitor enzymatic reactions in situ. nih.gov For γ-L-glutamylputrescinium(1+) research, NMR is particularly useful for structural elucidation and for studying metabolic fluxes in real-time.

Proton (¹H) NMR can be used to confirm the chemical structure of γ-L-glutamylputrescinium(1+) by analyzing the chemical shifts and coupling constants of its protons. For metabolic studies, ¹³C and ¹⁵N NMR can be employed in conjunction with isotopic labeling to trace the flow of atoms through metabolic pathways.

A notable application of NMR in a related context is the study of γ-glutamyl-amino acid cyclotransferase in human erythrocytes. nih.gov Spin-echo NMR spectroscopy was used to monitor the cleavage of a γ-glutamyl peptide in whole cells and lysates. nih.gov This approach is powerful because it can distinguish between the substrate and product based on differences in their chemical shifts, allowing for the determination of enzyme kinetics, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). nih.gov Similar NMR-based assays could be developed to study the enzymes involved in the synthesis or breakdown of γ-L-glutamylputrescinium(1+).

The following table summarizes the key applications of NMR in γ-L-glutamylputrescinium(1+) research.

| Application | NMR Technique | Information Obtained |

| Structural Elucidation | ¹H, ¹³C, ¹⁵N NMR | Chemical structure, stereochemistry. |

| Enzyme Kinetics | ¹H Spin-Echo NMR | Real-time monitoring of enzymatic reactions, determination of Km and Vmax. nih.gov |

| Metabolic Flux Analysis | ¹³C, ¹⁵N NMR with isotopic labeling | Tracing of metabolic pathways, determination of metabolic fluxes. |

Development of High-Throughput Screening Assays for Enzyme Activity and Inhibitor Discovery

High-throughput screening (HTS) assays are essential for the discovery of novel inhibitors of enzymes involved in the metabolism of γ-L-glutamylputrescinium(1+). These assays allow for the rapid screening of large compound libraries to identify potential drug candidates.

A common approach for developing HTS assays for enzymes is to use a coupled enzyme system that produces a detectable signal, such as fluorescence or absorbance. For instance, in the context of glutaminase, an enzyme that hydrolyzes glutamine to glutamate (B1630785), a coupled enzyme-based fluorescent assay has been developed for HTS. nih.gov This assay uses glutamate oxidase and a peroxidase to generate a fluorescent product in the presence of glutamate. nih.gov

A similar strategy could be employed to develop an HTS assay for the enzyme responsible for synthesizing γ-L-glutamylputrescinium(1+), likely a γ-glutamyltransferase. The assay could be designed to measure the consumption of one of the substrates (e.g., glutamine or putrescine) or the formation of a byproduct. Alternatively, a displacement assay could be developed where a fluorescently labeled ligand binds to the enzyme's active site, and compounds that displace the ligand cause a change in the fluorescent signal. nih.gov

The development of such HTS assays would be a critical step in identifying specific inhibitors that can be used as chemical probes to study the biological function of γ-L-glutamylputrescinium(1+) and as potential therapeutic agents. A structure-activity relationship study on promising hits can lead to the discovery of derivatives with enhanced inhibitory activity. nih.gov

The table below outlines the general steps in developing an HTS assay for an enzyme involved in γ-L-glutamylputrescinium(1+) metabolism.

| Step | Description | Example Method |

| 1. Assay Principle | Design a method to detect enzyme activity. | Coupled enzyme assay producing a fluorescent signal. nih.gov |

| 2. Assay Optimization | Optimize reaction conditions (e.g., pH, temperature, substrate concentrations) for a robust signal. | --- |

| 3. Assay Miniaturization | Adapt the assay to a microplate format (e.g., 384-well) for high-throughput screening. nih.gov | --- |

| 4. Library Screening | Screen a library of chemical compounds for their ability to inhibit the enzyme. | --- |

| 5. Hit Confirmation & Characterization | Confirm the activity of initial hits and determine their potency and mechanism of action. | In silico, biochemical, and cell-based assays. nih.gov |

Future Perspectives and Emerging Research Avenues for γ L Glutamylputrescinium 1+

Unraveling Novel Biological Functions and Regulatory Mechanisms

While γ-L-glutamylputrescinium(1+) is known to be the conjugate acid of γ-L-glutamylputrescine, a metabolite found in organisms like Escherichia coli and Trypanosoma brucei, its precise biological roles are not fully elucidated. nih.gov Future research will likely focus on uncovering novel functions beyond its established role as an intermediate in putrescine degradation. umaryland.edunih.gov The γ-glutamylation of putrescine may serve as a regulatory mechanism to control the intracellular concentration of free putrescine, a polyamine critical for cell growth and proliferation. nih.govphysiology.org

Investigations into the potential signaling roles of γ-L-glutamylputrescinium(1+) are a promising avenue. Polyamines are known to be involved in a multitude of cellular processes, including DNA and RNA stabilization, protein synthesis, and the regulation of ion channels. physiology.orgmdpi.comwikipedia.org Future studies could explore whether the glutamylation of putrescine modulates these interactions or confers new signaling properties. For instance, the addition of the glutamate (B1630785) moiety could alter the molecule's binding affinity for specific protein targets or nucleic acid structures. nih.gov Furthermore, the enzymes responsible for the synthesis and degradation of γ-L-glutamylputrescinium(1+), such as γ-glutamylpolyamine synthetases, are key targets for understanding its regulation. nih.govuniprot.org Research into the transcriptional and post-translational regulation of these enzymes will provide insights into how the levels of γ-L-glutamylputrescinium(1+) are controlled in response to various cellular cues.

Exploration in Diverse Organisms and Environmental Contexts

The presence of γ-L-glutamylputrescine has been documented in bacteria and protozoa, but its distribution across the kingdoms of life is largely unknown. nih.gov A significant future research direction will be to explore its occurrence in a wider range of organisms, including plants, fungi, and animals. In plants, polyamines are crucial for development and responses to environmental stress. researchgate.netdoi.orgnih.govglobalsciencebooks.infonih.govmdpi.com Investigating the presence and regulation of γ-L-glutamylputrescinium(1+) in plants under various abiotic and biotic stresses, such as drought, salinity, and pathogen attack, could reveal its role in stress tolerance mechanisms. researchgate.netnih.gov The glutamylation of putrescine might be a strategy to sequester excess polyamines that can accumulate to toxic levels under stress.

In mammals, polyamines are implicated in numerous physiological and pathological states, including cancer and neurodegenerative diseases. physiology.orgmdpi.com Increased levels of γ-glutamylamines have been observed in the cerebrospinal fluid of Huntington's disease patients, suggesting a potential link to disease pathology. nih.gov Future research should aim to quantify γ-L-glutamylputrescinium(1+) levels in different tissues and disease states to ascertain its potential as a biomarker. Furthermore, exploring its function in the gut microbiome and its interaction with host physiology represents another exciting frontier.

Application of Synthetic Biology and Metabolic Engineering for Pathway Redesign

The elucidation of the biosynthetic pathway of γ-L-glutamylputrescine in organisms like E. coli and Streptomyces coelicolor opens the door for its manipulation using synthetic biology and metabolic engineering approaches. nih.govnih.gov The enzymes responsible for its synthesis, namely γ-glutamylpolyamine synthetases, can be targeted for overexpression or knockout to modulate intracellular levels of the compound. nih.govuniprot.orgbenthamdirect.comresearchgate.net

Future research could focus on redesigning the polyamine metabolic pathway to enhance the production of γ-L-glutamylputrescinium(1+) or to synthesize novel γ-glutamylated polyamine derivatives. mdpi.commdpi.comnih.govmdpi.com This could be achieved by introducing heterologous genes, modifying enzyme specificity, and optimizing metabolic fluxes. nih.govbenthamdirect.com Such engineered microbial cell factories could serve as platforms for the sustainable production of these compounds for various applications. For example, synthetic polyamines have shown potential as therapeutic agents, and engineered production of specific γ-glutamylated polyamines could lead to the development of new drugs. nih.govmdpi.com

Integration of Multi-Omics Data for a Comprehensive Systems-Level Understanding

To gain a holistic understanding of the role of γ-L-glutamylputrescinium(1+), future research must integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov A multi-omics approach can reveal the intricate network of interactions in which this compound is involved. researchgate.net For instance, by correlating changes in the metabolome, including the levels of γ-L-glutamylputrescinium(1+), with changes in gene and protein expression under different conditions, researchers can identify the pathways and processes influenced by this molecule.

Systems biology modeling can then be employed to simulate and predict the dynamic behavior of the polyamine metabolic network in response to perturbations. nih.gov This will be crucial for identifying key regulatory nodes and for designing effective metabolic engineering strategies. The integration of multi-omics data will be instrumental in moving beyond a reductionist view of γ-L-glutamylputrescinium(1+) as a simple metabolic intermediate to appreciating its role within the complex and interconnected web of cellular processes.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing gamma-L-glutamylputrescinium(1+), and how should data be validated?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-validate results with known standards and replicate experiments. For novel compounds, include elemental analysis and X-ray crystallography if feasible. Data should be presented in tables comparing retention times, spectral peaks, and purity percentages, adhering to journal guidelines for supplementary information .

Q. How can researchers synthesize gamma-L-glutamylputrescinium(1+) with high reproducibility?

- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) for the glutamyl and putrescine moieties, followed by ion-exchange chromatography for cationization. Document reaction conditions (e.g., temperature, pH, solvent ratios) meticulously. Include step-by-step protocols in the main text if novel, or reference established methods for known intermediates. Validate synthesis success through Fourier-transform infrared spectroscopy (FTIR) for functional groups and thin-layer chromatography (TLC) for reaction progress .

Q. What strategies ensure compound stability during storage and experimental use?

- Methodological Answer : Store lyophilized samples at -80°C under inert gas (e.g., argon). For aqueous solutions, use buffers with chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC. Report degradation products in supplementary tables .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of gamma-L-glutamylputrescinium(1+) be systematically addressed?

- Methodological Answer : Perform a meta-analysis of published data to identify variables (e.g., assay conditions, cell lines). Design comparative studies using standardized protocols (e.g., identical concentrations, incubation times). Use statistical tools like ANOVA to assess inter-study variability. Publish negative results to reduce publication bias .

Q. What experimental designs are optimal for elucidating the metabolic pathways involving gamma-L-glutamylputrescinium(1+)?

- Methodological Answer : Employ isotopic labeling (e.g., ¹³C-glutamate) with tracer studies in cell cultures. Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite profiling and enzyme inhibition assays (e.g., γ-glutamyltransferase blockers) to identify rate-limiting steps. Visualize pathway dynamics using kinetic modeling software (e.g., COPASI) .

Q. How can researchers optimize detection limits for gamma-L-glutamylputrescinium(1+) in complex biological matrices?

- Methodological Answer : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or tissue homogenates. Develop a LC-MS/MS method with multiple reaction monitoring (MRM) for sensitivity. Validate limit of detection (LOD) and quantification (LOQ) using spiked samples, reporting recovery rates in a table .

Q. What computational approaches are suitable for predicting the interactions of gamma-L-glutamylputrescinium(1+) with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., glutamate receptors). Validate predictions with surface plasmon resonance (SPR) for binding affinity measurements. Compare computational and experimental data in heatmaps or scatter plots to assess correlation .

Data Presentation and Reproducibility

- Key Guidance :

- Include raw spectral data (NMR, MS) and chromatograms in supplementary files, annotated with acquisition parameters .

- For synthesis protocols, provide detailed tables listing reagents, equipment, and troubleshooting steps .

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions during experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。